molecular formula C11H15NO3S B1180647 4-(Methylsulfonyl)-2-phenylmorpholine

4-(Methylsulfonyl)-2-phenylmorpholine

Cat. No.: B1180647
M. Wt: 241.305
InChI Key: SUJAJVLUJBRNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylsulfonyl)-2-phenylmorpholine is a synthetically designed organic compound featuring a morpholine ring—a six-membered structure containing both nitrogen and oxygen heteroatoms—substituted at its 2-position with a phenyl group and at its 4-position with a methylsulfonyl group. The morpholine ring is a established pharmacophore in medicinal chemistry, found in a wide array of bioactive molecules and over 100 known pharmaceuticals, contributing to favorable physicochemical properties and serving as a key structural element in enzyme inhibitors . The methylsulfonyl (mesyl) functional group is a notable structural feature in active research compounds, particularly as it is known to contribute to selective binding in enzymatic studies, such as those involving cyclooxygenase-2 (COX-2) inhibition . The 2-phenylmorpholine core structure is analogous to a class of compounds known as phenylmorpholines, which have been extensively investigated for their diverse biological activities and serve as important scaffolds in neuroscience and pharmacology research . This specific combination of a phenylmorpholine backbone with a polar methylsulfonyl substituent makes this compound a valuable intermediate for researchers in medicinal chemistry. It is primarily used in the design, synthesis, and structure-activity relationship (SAR) studies of novel molecules targeting a range of biological pathways. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.305

IUPAC Name

4-methylsulfonyl-2-phenylmorpholine

InChI

InChI=1S/C11H15NO3S/c1-16(13,14)12-7-8-15-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

SUJAJVLUJBRNCC-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCOC(C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Methylsulfonyl 2 Phenylmorpholine

Precursor Synthesis and Derivatization Strategies

The synthesis of 4-(methylsulfonyl)-2-phenylmorpholine is fundamentally a two-stage process: the formation of the 2-phenylmorpholine (B1329631) scaffold and its subsequent N-sulfonylation.

Synthesis of the 2-phenylmorpholine Core

The 2-phenylmorpholine core is a crucial precursor, and its synthesis can be achieved through various methodologies. A common and effective approach involves the cyclization of an N-substituted-2-amino-1-phenylethanol derivative.

One prominent method starts from commercially available styrene (B11656) oxide, which is reacted with an appropriate amino alcohol, such as 2-ethylamino-1-ethanol, in a solvent like methanol (B129727). The resulting amino alcohol intermediate is then cyclized using a strong acid, such as concentrated sulfuric acid, to yield the 2-phenylmorpholine ring. mdpi.com

Another strategy involves the use of a chiral precursor to afford an enantiomerically pure product. For instance, (S)-2-phenylmorpholine can be synthesized from (S)-2-phenyl-morpholine-4-carboxylic acid tert-butyl ester. This precursor is treated with hydrochloric acid in dioxane to remove the Boc protecting group, followed by basification with sodium hydroxide (B78521) to yield (S)-2-phenylmorpholine. chemicalbook.com

A general and scalable method for N-phenylmorpholine derivatives involves the direct heating of a substituted aniline (B41778) with 2-chloroethyl ether under alkaline conditions, leading to intramolecular ring closure. This solvent-free approach is particularly advantageous for industrial-scale production due to simplified purification and potentially higher yields.

The following table summarizes key precursors and their synthetic utility in forming the 2-phenylmorpholine core:

PrecursorReagents and ConditionsProductReference
Styrene oxide and 2-ethylamino-1-ethanol1. Reflux in methanol; 2. Concentrated H₂SO₄2-Phenyl-4-ethyl-morpholine mdpi.com
(S)-2-Phenyl-morpholine-4-carboxylic acid tert-butyl ester1. 4N HCl in dioxane; 2. 2N NaOH(S)-2-Phenylmorpholine chemicalbook.com
Substituted aniline and 2-chloroethyl etherHeat under alkaline conditions (solvent-free)N-Phenylmorpholine derivative

Introduction of the Methylsulfonyl Moiety

Once the 2-phenylmorpholine core is synthesized, the final step is the introduction of the methylsulfonyl group at the nitrogen atom (N-4 position). This is typically achieved through a sulfonylation reaction.

The most common reagent for this transformation is methanesulfonyl chloride (MsCl) . The reaction involves the treatment of 2-phenylmorpholine with methanesulfonyl chloride in the presence of a suitable base. The base is crucial for scavenging the hydrochloric acid generated during the reaction, thereby driving the reaction to completion. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or diisopropylethylamine, or inorganic bases like potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

This reaction is a standard and efficient method for forming stable methanesulfonamides from secondary amines. wikipedia.org

Reaction Pathways and Mechanism Elucidation

The synthesis of this compound is underpinned by well-established reaction mechanisms, namely sulfonylation and cyclization reactions.

Sulfonylation Reactions

The N-sulfonylation of 2-phenylmorpholine with methanesulfonyl chloride proceeds via a nucleophilic acyl-type substitution mechanism. The nitrogen atom of the morpholine (B109124) ring acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. The presence of a base is essential to deprotonate the nitrogen of the morpholine, increasing its nucleophilicity, and to neutralize the HCl byproduct. asianpubs.org

The general mechanism can be depicted as follows:

Deprotonation of the amine: The base removes the proton from the secondary amine of the 2-phenylmorpholine, forming a more nucleophilic amide anion.

Nucleophilic attack: The amide anion attacks the sulfur atom of methanesulfonyl chloride.

Leaving group departure: The chloride ion departs, leading to the formation of the stable N-sulfonylated product, this compound.

This reaction is generally high-yielding and proceeds under mild conditions.

Cyclization Reactions for Morpholine Ring Formation

The formation of the morpholine ring is a key step and can occur through several mechanistic pathways, often depending on the starting materials and reaction conditions.

A prevalent method is an intramolecular Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction involves an N-substituted ethanolamine (B43304) derivative where the hydroxyl group is deprotonated by a base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an electrophilic carbon atom within the same molecule that bears a good leaving group (e.g., a halide or a sulfonate ester), resulting in the formation of the cyclic ether that constitutes the morpholine ring. The stereochemistry at the carbon bearing the leaving group is typically inverted during this SN2 reaction. masterorganicchemistry.com

Alternatively, an acid-catalyzed cyclization of an N-(2-hydroxyethyl)amino alcohol derivative can be employed. mdpi.com In this case, the acid protonates the hydroxyl group, converting it into a good leaving group (water). The nitrogen atom then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group to form the morpholine ring. The stereochemical outcome of this reaction can be influenced by the specific substrate and reaction conditions.

Stereoselective Synthesis Approaches

Controlling the stereochemistry at the C-2 position of the morpholine ring is often a critical requirement. Several strategies have been developed to achieve the synthesis of specific enantiomers or diastereomers of 2-phenylmorpholine derivatives.

One approach is the use of a chiral starting material . For instance, starting with an enantiomerically pure amino alcohol, such as (S)-(-)-2-phenylglycinol, allows for the synthesis of the corresponding chiral 2-phenylmorpholine. Similarly, the use of enantiopure styrene oxide can lead to an enantiomerically enriched product.

Diastereoselective condensation reactions have also been employed. For example, the condensation between an appropriate imine and a silylketene acetal (B89532) can be controlled to favor the formation of either cis- or trans-substituted morpholine derivatives depending on whether the reaction is acid- or base-catalyzed. youtube.com

Another powerful technique involves the use of a chiral auxiliary . For instance, the diastereoselective nucleophilic addition of a trifluoromethyl group to an α-amino sulfinylimine bearing a chiral auxiliary has been used to synthesize enantiomerically pure piperazine (B1678402) derivatives, a strategy that can be adapted for the synthesis of chiral 2-phenylmorpholine derivatives. wikipedia.org

The following table outlines some stereoselective strategies:

StrategyKey PrincipleExample ApplicationReference
Chiral Pool SynthesisUtilization of readily available enantiopure starting materials.Synthesis of (S)-2-phenylmorpholine from (S)-(-)-2-phenylglycinol.
Diastereoselective CondensationControl of relative stereochemistry (cis/trans) through acid or base catalysis in a key bond-forming step.Synthesis of 2,3-trans- and 2,3-cis-morpholine derivatives. youtube.com
Chiral AuxiliaryTemporary incorporation of a chiral group to direct the stereochemical outcome of a reaction.Diastereoselective addition to α-amino sulfinylimines. wikipedia.org

Optimization of Synthetic Routes

The optimization of synthetic routes is crucial for improving efficiency, increasing yields, and ensuring the economic viability and sustainability of chemical manufacturing.

The systematic variation of reaction conditions is a fundamental aspect of optimizing the synthesis of this compound. Key parameters for the N-sulfonylation step include the choice of base, solvent, temperature, and reaction time.

For the N-sulfonylation of amines, including morpholines, a variety of bases can be employed, such as triethylamine, diisopropylethylamine (DIPEA), or pyridine. The choice of solvent is also critical, with common options including dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (B52724). The reaction temperature is typically kept low initially to control the exothermic reaction and then may be raised to ensure completion.

A study on the sulfonylation of amines highlighted the importance of the base and solvent system in achieving high conversion. mdpi.com For instance, in the sulfonylation of quinoline (B57606) N-oxides, dichloromethane was found to be the most effective solvent. mdpi.com The concentration of reactants and the stoichiometry of the reagents, particularly the sulfonylating agent and the base, are also critical parameters to optimize.

The following table summarizes key parameters that can be optimized for the N-sulfonylation of 2-phenylmorpholine:

ParameterVariablesPotential Impact on Reaction
BaseTriethylamine, DIPEA, Pyridine, DMAP (catalyst)Affects reaction rate and side product formation.
SolventDCM, THF, Acetonitrile, DioxaneInfluences solubility of reactants and reaction kinetics.
Temperature-20°C to room temperatureControls reaction rate and selectivity.
StoichiometryEquivalents of methanesulfonyl chloride and baseImpacts conversion of starting material and yield.

Several strategies can be employed to enhance the yield of this compound. One key strategy is the use of a catalyst to accelerate the reaction and improve efficiency. For the N-sulfonylation of amines, 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be an effective catalyst, particularly for less reactive or sterically hindered amines. beilstein-journals.orgnih.gov DMAP can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.

Another critical aspect is the purification of the final product. The choice of purification method, such as crystallization or chromatography, can significantly impact the isolated yield and purity. The use of morpholine in purification processes, for instance by forming salts to remove impurities, has been documented for other types of compounds and could be an adaptable strategy. google.com

For the initial synthesis of the 2-phenylmorpholine precursor, employing a high-yielding and stereoselective method is paramount. The development of green synthetic methods, such as those using ethylene (B1197577) sulfate (B86663) for the conversion of 1,2-amino alcohols to morpholines, can offer high yields and environmental benefits. nih.govchemrxiv.org

The table below outlines potential strategies to improve the yield of the target compound.

StrategyDescriptionExpected Outcome
Catalyst AdditionUse of a nucleophilic catalyst like DMAP for the sulfonylation step. beilstein-journals.orgnih.govIncreased reaction rate and higher conversion to the desired product.
Optimized PurificationDevelopment of an efficient crystallization or chromatographic method. google.comHigher recovery of the pure product, leading to an increased isolated yield.
High-Yielding Precursor SynthesisEmploying an optimized, high-yield method for the synthesis of 2-phenylmorpholine. nih.govchemrxiv.orgIncreased overall yield of the multi-step synthesis.
Control of Reaction AtmospherePerforming the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen.Reduced formation of byproducts and improved yield of the target compound.

Chemical Reactivity and Transformations of 4 Methylsulfonyl 2 Phenylmorpholine

Reactions at the N-Sulfonyl Position

The nitrogen atom of the morpholine (B109124) ring is directly attached to a highly oxidized sulfur atom, forming a sulfonamide linkage. This functional group is known for its considerable stability, often employed as a protecting group for amines due to its resistance to many chemical conditions. youtube.comgoogle.com However, specific reagents and conditions can effect transformations at this position, primarily involving the cleavage of the nitrogen-sulfur bond.

Desulfonylation, or the removal of the sulfonyl group, is a key transformation. wikipedia.org This can be achieved under reductive conditions. A variety of reducing agents are capable of cleaving the N-S bond, restoring the secondary amine. These methods typically involve single electron transfer mechanisms. strath.ac.uk For instance, dissolving metal reductions, such as with sodium or lithium in liquid ammonia, are classic methods for sulfonamide cleavage. youtube.com Other potent reducing systems include sodium amalgam, aluminum amalgam, and samarium(II) iodide. wikipedia.org More recently, neutral organic super-electron-donors have been shown to cleave sulfonamides under milder conditions. strath.ac.uk

Acidic hydrolysis can also be used for deprotection, though it often requires harsh conditions, such as concentrated aqueous acid and heat. youtube.com The stability of the sulfonamide bond in 4-(methylsulfonyl)-2-phenylmorpholine makes it robust under moderately acidic or basic conditions.

Nucleophilic attack can also occur at the sulfur atom of the sulfonyl group. Hard nucleophiles, such as hydroxide (B78521) or alkoxides, can react at the sulfur center, leading to the displacement of the morpholine moiety. rsc.org However, this generally requires forcing conditions due to the stability of the sulfonamide. The reaction with softer nucleophiles tends to be less favorable at the sulfur center. rsc.org

Table 1: Representative Reactions at the N-Sulfonyl Position

Reaction TypeReagent(s)Product(s)Notes
Reductive CleavageNa/NH₃(l)2-Phenylmorpholine (B1329631)Classic dissolving metal reduction. youtube.com
Reductive CleavageSmI₂/HMPA2-PhenylmorpholinePowerful single-electron transfer agent. strath.ac.uk
Reductive CleavageNa(Hg)2-PhenylmorpholineMetal amalgam reduction. wikipedia.org
Acidic HydrolysisConc. HBr/AcOH, heat2-PhenylmorpholineRequires harsh conditions. google.com
Nucleophilic AttackStrong base (e.g., NaOH), heatMethanesulfonic acid and 2-phenylmorpholineGenerally requires forcing conditions. rsc.org

Reactions Involving the Phenyl Substituent

The phenyl ring at the C2 position of the morpholine is susceptible to electrophilic aromatic substitution, though its reactivity is significantly influenced by the rest of the molecule. The 4-methylsulfonyl-morpholine moiety acts as a deactivating group due to the strong electron-withdrawing effect of the sulfonyl group, which is transmitted through the nitrogen and the C2 carbon to the phenyl ring. This deactivation makes electrophilic substitution reactions more difficult compared to benzene. The directing effect of this substituent would be primarily meta to the point of attachment. The steric bulk of the morpholine ring may further hinder substitution at the ortho positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield primarily the meta-nitro derivative, 4-(methylsulfonyl)-2-(3-nitrophenyl)morpholine. Similarly, bromination with Br₂ and a Lewis acid catalyst like FeBr₃ would lead to the meta-bromo product.

Catalytic hydrogenation of the phenyl ring is another potential transformation. Using catalysts such as rhodium, platinum, or palladium under hydrogen pressure, the aromatic ring can be reduced to a cyclohexyl ring. mdpi.com This would convert this compound into 4-(methylsulfonyl)-2-cyclohexylmorpholine. The conditions required for this reduction can sometimes lead to the cleavage of other functional groups, but appropriate catalyst selection can often provide selectivity. nih.gov

Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic rings, but it is challenging for this substrate. wikipedia.orgbaranlab.org DoM relies on a directing group to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While the oxygen and nitrogen atoms of the morpholine ring could potentially act as directing groups, the strong electron-withdrawing nature of the N-sulfonyl group reduces the basicity of these atoms and acidifies the entire ring system, making a selective ortho-lithiation difficult to achieve without competing reactions. uwindsor.ca

Table 2: Potential Reactions of the Phenyl Substituent

Reaction TypeReagent(s)Expected Major ProductNotes
NitrationHNO₃, H₂SO₄4-(Methylsulfonyl)-2-(3-nitrophenyl)morpholineThe sulfonylmorpholine group is deactivating and meta-directing. youtube.com
BrominationBr₂, FeBr₃4-(Methylsulfonyl)-2-(3-bromophenyl)morpholineClassic electrophilic aromatic substitution. youtube.com
HydrogenationH₂, Rh/C or PtO₂4-(Methylsulfonyl)-2-cyclohexylmorpholineReduction of the aromatic ring. mdpi.com

Ring-Opening and Rearrangement Reactions

The morpholine ring in this compound is generally stable. However, under specific and often harsh conditions, ring-opening or rearrangement reactions can occur. The presence of the N-sulfonyl group can influence the pathways of these reactions.

Ring-opening of N-sulfonylated heterocycles can be achieved through reductive methods. For instance, very strong reducing agents used for N-S bond cleavage might, under forcing conditions, also lead to the cleavage of C-O or C-N bonds within the morpholine ring. Transition metal-catalyzed ring-opening reactions are known for N-sulfonyl aziridines, often proceeding with nucleophilic attack at one of the ring carbons. mdpi.com A similar reaction for the six-membered morpholine ring would require more activation, but could potentially be achieved with a suitable catalyst and nucleophile, leading to functionalized amino alcohol derivatives.

Rearrangement reactions of the morpholine ring itself are not common. However, transformations analogous to the Tiffeneau-Demjanov rearrangement could be envisioned if a suitable precursor were generated. youtube.com For example, if a hydroxyl group were present on a carbon adjacent to the ring and converted into a leaving group (like a diazonium salt), a ring expansion or contraction might be induced. Such a transformation would require a multi-step synthesis to install the necessary functional groups.

Derivatization for Analog Synthesis

The synthesis of analogs of this compound can be achieved by modifying the phenyl ring or by introducing substituents at other positions on the morpholine ring.

As discussed in section 3.2, direct electrophilic substitution on the phenyl ring of this compound would primarily yield meta-substituted products. This provides a route to analogs with electron-withdrawing or halogen substituents at the 3-position of the phenyl ring.

A more versatile approach to a wider range of substituted analogs involves starting with a pre-functionalized phenyl precursor. For instance, various substituted 2-phenylethanolamines can be used as starting materials to construct the morpholine ring, which is then N-sulfonylated. This strategy allows for the introduction of a wide variety of substituents (e.g., alkyl, alkoxy, halide) at the ortho, meta, or para positions of the phenyl ring. nih.gov

Table 3: Synthesis of Phenyl-Modified Analogs

Target AnalogSynthetic StrategyKey Reagents/Precursors
4-(Methylsulfonyl)-2-(4-chlorophenyl)morpholineSynthesis from a pre-substituted precursor2-(4-Chlorophenyl)ethanolamine
4-(Methylsulfonyl)-2-(3-nitrophenyl)morpholineDirect electrophilic substitutionHNO₃, H₂SO₄
4-(Methylsulfonyl)-2-(4-methoxyphenyl)morpholineSynthesis from a pre-substituted precursor2-(4-Methoxyphenyl)ethanolamine

Introducing substituents at the C3, C5, or C6 positions of the morpholine ring is synthetically challenging via direct functionalization of the pre-formed this compound ring. C-H bonds on the morpholine ring are generally unreactive. researchgate.net

Therefore, the most common approach is to construct the morpholine ring from appropriately substituted building blocks. For example, to synthesize a C3-methyl substituted analog, one could start from 1-phenyl-1,2-epoxypropane and react it with a substituted ethanolamine (B43304), followed by cyclization and N-sulfonylation. The synthesis of substituted morpholines often involves the cyclization of N-substituted diethanolamine (B148213) derivatives or the reaction of amino alcohols with epoxides or haloalcohols. researchgate.nete3s-conferences.org

Recent advances in catalysis have provided methods for the α-functionalization of N-heterocycles, which could potentially be applied. For example, the formation of an iminium ion or an imine-BF₃ complex intermediate could allow for nucleophilic addition at a carbon adjacent to the nitrogen. researchgate.net Photocatalytic methods are also emerging for the synthesis of substituted morpholines from readily available starting materials, offering another potential route to novel analogs. nih.gov

Table 4: Synthetic Approaches to Morpholine Ring-Substituted Analogs

Target AnalogSynthetic StrategyKey Reagents/Precursors
C3-Methyl analogRing construction from precursors1-Phenyl-1,2-epoxypropane, Ethanolamine
C5-Methyl analogRing construction from precursors2-Phenylethanolamine, 1-Amino-2-propanol
C6-Substituted analogAsymmetric hydrogenation of dehydromorpholinesSubstituted dehydromorpholine, Chiral Rh-catalyst nih.gov

Stereochemical Investigations of 4 Methylsulfonyl 2 Phenylmorpholine

Conformational Analysis of the Morpholine (B109124) Ring

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, typically adopts a chair conformation to minimize steric strain. In the case of 4-(Methylsulfonyl)-2-phenylmorpholine, the substituents on the ring significantly influence its preferred conformation. The bulky methylsulfonyl group attached to the nitrogen atom (N-4) and the phenyl group at the C-2 position play crucial roles in dictating the orientation of the ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of such molecules. For a related compound, 4-methylphenmetrazine (4-MPM), NMR studies have indicated a threo conformation, where the substituents at C-5 and C-6 are trans to each other. nih.gov This suggests that the morpholine ring in similar structures prefers a specific chair conformation to accommodate the substituents in the most energetically favorable positions. The coupling constants observed in the 1H NMR spectrum provide valuable information about the dihedral angles between adjacent protons, allowing for the determination of their relative stereochemistry.

Chirality and Stereoisomerism at the 2-Phenyl Position

The presence of a chiral center, typically a carbon atom bonded to four different groups, gives rise to stereoisomerism. nih.gov In this compound, the carbon atom at the 2-position (C-2) is a stereogenic center because it is attached to four distinct substituents: the phenyl group, a hydrogen atom, the oxygen atom of the morpholine ring, and the C-3 carbon of the ring.

This single chiral center means that this compound can exist as a pair of non-superimposable mirror images called enantiomers. nih.gov These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. tg.org.au When a molecule has more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. nih.gov The synthesis of all four possible stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, a molecule with two chiral centers, highlights the complexity that arises with multiple stereogenic centers. pharm.or.jp

The different spatial arrangements of the enantiomers can lead to distinct interactions with other chiral molecules, such as biological receptors. This is a fundamental concept in pharmacology, where one enantiomer (the eutomer) may exhibit significantly higher therapeutic activity than the other (the distomer). nih.gov

Methods for Stereochemical Assignment

Determining the absolute configuration of a chiral molecule is a critical step in its characterization. Several instrumental techniques are employed for this purpose, with chiroptical spectroscopy and X-ray crystallography being among the most definitive.

Chiroptical Spectroscopy (e.g., ORD, CD)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light. nih.gov

These techniques provide a "fingerprint" of a specific enantiomer. For instance, the far-UV CD spectra of the enantiomers of 2-phenylbutyramide (B1677664) and 3-methyl-3-phenylpyrrolidine-2,5-dione show mirror-image curves, allowing for their differentiation. nih.gov While chiroptical methods are powerful for distinguishing between enantiomers and can be used to assign absolute configuration by comparison with standards or theoretical calculations, they are often used in conjunction with other techniques for unambiguous determination.

X-ray Crystallography for Absolute Configuration

Single-crystal X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk

For a chiral molecule that crystallizes in a non-centrosymmetric space group, the anomalous scattering of X-rays by the atoms can be used to determine its absolute structure. ed.ac.uk The Flack parameter is a crucial value derived from the crystallographic refinement that indicates whether the determined structure corresponds to the correct enantiomer. nih.gov The absolute configuration of the enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone was successfully determined using this method. nih.gov Similarly, the crystal structure of 4-methylphenmetrazine (4-MPM) was solved, revealing its solid-state conformation and the stereochemistry at its chiral centers. nih.gov

Advanced Analytical and Spectroscopic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-(Methylsulfonyl)-2-phenylmorpholine, both ¹H and ¹³C NMR would be utilized to map the connectivity of atoms and provide insights into the compound's conformation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The protons of the phenyl group would likely appear as a multiplet in the aromatic region, typically between 7.2 and 7.5 ppm. The proton at the C2 position of the morpholine (B109124) ring, being adjacent to both the phenyl group and the oxygen atom, would be expected to resonate at a characteristic downfield shift. The protons on the morpholine ring would present as a complex set of multiplets due to their diastereotopic nature and coupling with each other. The methyl group of the sulfonyl moiety would give a sharp singlet, anticipated to be in the range of 2.8 to 3.2 ppm, a characteristic region for methyl groups attached to a sulfonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The phenyl group would show characteristic signals in the aromatic region (approximately 125-140 ppm). nih.gov The carbon atoms of the morpholine ring would resonate in the aliphatic region, with the C2 carbon, attached to the phenyl group, appearing more downfield than the other ring carbons. The carbon of the methylsulfonyl group would be expected at a chemical shift of around 35-45 ppm. pitt.edu

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Phenyl-H 7.2 - 7.5 Multiplet
Morpholine-H2 4.5 - 4.8 Doublet of doublets
Morpholine-H (other) 2.8 - 4.2 Multiplets

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Phenyl-C 125 - 140
Morpholine-C2 75 - 85
Morpholine-C (other) 45 - 70

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure through fragmentation patterns.

For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses. chemguide.co.uk Cleavage of the N-S bond could lead to the formation of a 2-phenylmorpholine (B1329631) cation or a methylsulfonyl radical. Fragmentation of the morpholine ring is also anticipated, potentially with the loss of small neutral molecules. researchgate.net The presence of a phenyl group would likely give rise to a prominent phenyl cation (m/z 77) or related fragments. The thermal lability of N-methylsulfonamides can sometimes lead to decomposition into the corresponding N-methylsulfonamide during analysis. nih.govnih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Identity
241 [M]+ (Molecular Ion)
162 [M - SO₂CH₃]+
104 [C₈H₈]+ (Styrene)
91 [C₇H₇]+ (Tropylium ion)
79 [SO₂CH₃]+

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the separation, purification, and analytical assessment of chemical compounds. Both gas and liquid chromatography would be applicable to this compound.

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a valuable tool for analyzing volatile and thermally stable compounds. nih.gov For this compound, a suitable high-temperature capillary column would be required. Derivatization might be employed to enhance volatility and improve peak shape, although the compound may be amenable to direct analysis. nih.govresearchgate.netiaea.org The retention time would be a key identifier under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of a wide range of organic compounds, including sulfonamides. researchgate.netnih.govimeko.infocabidigitallibrary.org For this compound, reversed-phase HPLC with a C18 column would likely be the method of choice. A mobile phase consisting of a mixture of water (often with a buffer or acid modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. Detection would typically be achieved using a UV detector, set to a wavelength where the phenyl group absorbs strongly (around 254 nm). HPLC is also crucial for assessing the purity of the compound by detecting and quantifying any impurities.

Typical HPLC Parameters for Sulfonamide Analysis

Parameter Typical Value/Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. youtube.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic phenyl group would appear around 3100-3000 cm⁻¹. The aliphatic C-H stretches of the morpholine ring and the methyl group would be observed in the 3000-2850 cm⁻¹ range. The C-O-C stretching of the morpholine ether linkage would likely produce a band around 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. nih.gov The symmetric vibrations of the sulfonyl group are typically strong in the Raman spectrum. rsc.org Aromatic ring vibrations, particularly the ring breathing modes of the phenyl group, would also be prominent. Raman spectroscopy is generally less sensitive to water, which can be an advantage in certain analytical scenarios. Studies on related sulfonamides have identified characteristic bands that are useful for their identification. nih.govacs.org

Predicted Vibrational Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850 3000 - 2850
S=O Asymmetric Stretch 1350 - 1300 Weak
S=O Symmetric Stretch 1160 - 1120 Strong
C-O-C Stretch ~1100 Moderate

Computational and Theoretical Studies on 4 Methylsulfonyl 2 Phenylmorpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.

Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. For a compound like 4-(Methylsulfonyl)-2-phenylmorpholine, MO theory would be used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For analogous aromatic and heterocyclic compounds, these calculations are standard for predicting reactivity. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. nih.gov For this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can be used to characterize its vibrational modes.

Determine Electronic Properties: Calculate parameters such as ionization potential, electron affinity, electronegativity, hardness, and softness. nih.gov These properties provide a quantitative measure of the molecule's reactivity and stability.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction. mdpi.com

Studies on related sulfonamides and morpholine-containing compounds routinely employ DFT to gain these insights. nih.govmdpi.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-Electron-donating ability
LUMO Energy-Electron-accepting ability
HOMO-LUMO Gap-Chemical reactivity and stability
Dipole Moment-Polarity and intermolecular interactions
Total Energy-Thermodynamic stability

Note: This table is for illustrative purposes only, as specific data for this compound is not available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. nih.gov

Conformational Dynamics and Stability

For this compound, which contains a flexible morpholine (B109124) ring and rotatable bonds, MD simulations would be essential to explore its conformational landscape. nih.gov Such simulations can identify the most stable conformers and the energy barriers between them. Understanding the preferred conformations is critical as the three-dimensional shape of a molecule dictates its biological activity and physical properties. Conformational analysis of similar cyclic compounds, like 4-phenylpiperidines, has been successfully performed using computational methods to correlate conformation with activity. nih.gov

Solvation Effects on Structure

MD simulations are also used to study how a solvent, such as water, affects the structure and dynamics of a molecule. By simulating this compound in a solvent box, one could analyze the formation of hydrogen bonds between the sulfonyl group's oxygen atoms and water molecules, and how solvation influences the conformational preferences of the molecule.

In Silico Prediction of Molecular Interactions

In silico methods are used to predict how a molecule might interact with biological targets, such as proteins. nih.gov For this compound, techniques like molecular docking would be employed to predict its binding mode and affinity within the active site of a receptor. nih.gov These studies are crucial in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions. Docking studies on related sulfonamide-bearing morpholine derivatives have been used to predict and rationalize their inhibitory activities against enzymes like tyrosinase. nih.gov

Molecular Docking Simulations (without reference to specific biological targets)

No molecular docking simulation studies have been published for this compound. This type of computational analysis involves predicting the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor. While this is a common technique in drug discovery and computational chemistry, research detailing such simulations for this specific compound is not available. Therefore, no data tables on binding affinities, interaction energies, or conformational analyses can be provided.

Ligand-Based Design Principles for Analogues

There is no available literature detailing ligand-based design principles derived from or applied to the development of analogues of this compound. Ligand-based drug design relies on the knowledge of other molecules that bind to a biological target to infer the necessary structural features for activity. Without a known biological target or a set of active analogues for this compound, no such design principles have been established or published. Consequently, it is not possible to provide detailed research findings or data tables on this topic.

Investigations into Molecular Interaction Mechanisms of 4 Methylsulfonyl 2 Phenylmorpholine Analogues

Exploration of General Receptor Binding Profiles (In Vitro)

The in vitro receptor binding profile of a compound provides a foundational understanding of its potential pharmacological effects. For the parent compound, 2-phenylmorpholine (B1329631), data on its interaction with monoamine transporters, which are key receptors in the central nervous system, is available. 2-Phenylmorpholine (also known as PAL-632) is a norepinephrine-dopamine releasing agent (NDRA). wikipedia.org

While specific receptor binding affinity data (Ki values) for a wide range of receptors for 4-(Methylsulfonyl)-2-phenylmorpholine is not extensively available in the public domain, the activity of its parent compound, 2-phenylmorpholine, at monoamine transporters provides a critical baseline. The introduction of the methylsulfonyl group at the 4-position of the phenyl ring is expected to significantly alter the electronic and steric properties of the molecule, which in turn would influence its receptor binding profile. The electron-withdrawing nature of the sulfonyl group could impact interactions with receptor site residues.

Future in vitro binding assays are necessary to fully characterize the receptor binding profile of this compound and its analogues across a diverse panel of receptors and transporters. This would provide a more complete picture of its potential biological targets.

Enzyme Modulation Studies (Cell-Free or In Vitro Systems)

While direct enzyme modulation studies on this compound are not readily found in the literature, research on structurally related compounds containing a 4-(methylsulfonyl)phenyl moiety provides valuable insights. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines have been identified as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov

The data from these studies suggest that the 4-(methylsulfonyl)phenyl group is a key pharmacophore for interacting with the active site of the COX-2 enzyme. nih.gov The sulfonyl group is proposed to insert into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues, which contributes to the selective inhibition of the enzyme. nih.gov

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of some of these related compounds.

This data highlights the potential for compounds containing the 4-(methylsulfonyl)phenyl scaffold to act as enzyme inhibitors. Further research is required to determine if this compound itself exhibits similar inhibitory activity against COX enzymes or other enzymes.

Protein-Ligand Interaction Analysis

The analysis of protein-ligand interactions provides a detailed view of how a compound binds to its target protein at the atomic level. This understanding is crucial for rational drug design and optimization. While specific co-crystal structures of this compound with a biological target are not yet available, general principles of protein-ligand interactions can be applied to hypothesize its binding mode.

The key structural features of this compound that would govern its interactions include:

The Phenyl Ring: This can participate in hydrophobic interactions and pi-stacking with aromatic residues in the binding pocket of a protein.

The Morpholine (B109124) Ring: The oxygen and nitrogen atoms in the morpholine ring can act as hydrogen bond acceptors and donors, respectively.

The Methylsulfonyl Group: The sulfonyl oxygens are strong hydrogen bond acceptors, and the entire group can participate in polar and electrostatic interactions.

Future research involving X-ray crystallography or cryo-electron microscopy to solve the structure of this compound in complex with its biological target(s) would provide definitive insights into its binding mode.

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. By systematically modifying a lead compound and evaluating the activity of the resulting analogues, researchers can identify key pharmacophoric features and develop a model for ligand-receptor interactions.

For the 2-phenylmorpholine scaffold, SAR studies have been conducted, primarily focusing on its monoamine releasing activity. wikipedia.org The data from these studies can provide a framework for understanding how modifications, such as the addition of a methylsulfonyl group, might impact activity.

The following table presents the monoamine release activity for 2-phenylmorpholine and some of its analogues.

From this data, several SAR insights can be drawn for the 2-phenylmorpholine class:

Substitution on the Morpholine Nitrogen: The nature of the substituent on the morpholine nitrogen is a critical determinant of activity.

Substitution on the Phenyl Ring: Substitutions on the phenyl ring can modulate potency and selectivity for the different monoamine transporters. The introduction of the 4-methylsulfonyl group in this compound would be a significant modification in this context. Based on the electron-withdrawing properties of the sulfonyl group, it is plausible that this substitution could alter the affinity and efficacy at the monoamine transporters compared to the unsubstituted parent compound.

Stereochemistry: The stereochemistry of the 2-phenylmorpholine core is also crucial for its interaction with its biological targets.

Reviews on morpholine-containing compounds have highlighted the versatility of the morpholine ring as a pharmacophore that can improve physicochemical and pharmacokinetic properties. nih.govsci-hub.se The specific contribution of the 4-(methylsulfonyl)phenyl moiety to the biological activity profile of 2-phenylmorpholine derivatives warrants further systematic investigation through dedicated SAR studies.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

While general methods for synthesizing morpholine (B109124) and 2-phenylmorpholine (B1329631) derivatives exist, the development of routes tailored for efficiency, scalability, and sustainability for 4-(Methylsulfonyl)-2-phenylmorpholine remains a critical area for future research. researchgate.netwikipedia.org

Existing strategies often involve the multi-step synthesis of the core 2-phenylmorpholine ring, followed by the sulfonylation of the nitrogen atom. chemicalbook.comnih.gov A typical approach might begin with the reaction of a 1,2-amino alcohol, such as 2-amino-1-phenylethanol, with a two-carbon electrophile, followed by cyclization. researchgate.net Subsequent reaction with methanesulfonyl chloride would yield the final product.

Future research should aim to surpass these classical methods by exploring more advanced synthetic strategies:

Transition-Metal Catalyzed Cyclizations: The application of transition-metal catalysis for the intramolecular hydroamination or etherification steps could provide more direct and atom-economical pathways to the morpholine ring. researchgate.net Investigating catalysts that can tolerate the sulfonamide precursor or facilitate a tandem cyclization-sulfonylation sequence would be a significant advancement.

Multicomponent Reactions (MCRs): Designing a novel MCR that brings together a phenyl-containing building block, an amine source, a two-carbon unit, and a sulfonylating agent in a single pot would represent a major leap in efficiency. Approaches based on Ugi or Passerini-type reactions, adapted for this specific scaffold, could be a fruitful line of inquiry. researchgate.net

Flow Chemistry Protocols: The use of continuous flow reactors could enhance the safety, scalability, and reproducibility of the synthesis. Flow chemistry allows for precise control over reaction parameters and can enable the use of hazardous reagents or high-energy intermediates that are problematic in batch processes, potentially streamlining the construction of the this compound core. researchgate.net

Diversity-Oriented Synthesis (DOS): Applying DOS principles could facilitate the rapid generation of a library of analogs. researchgate.net This involves creating a synthetic route that allows for the easy introduction of diverse building blocks at various positions on the scaffold, starting from a common intermediate, to systematically explore the chemical space around the parent compound. researchgate.net

Exploration of Diverse Chemical Transformations

The structure of this compound offers several sites for chemical modification, the exploration of which is currently an untapped area. Future research should focus on systematically derivatizing the molecule to build a comprehensive structure-activity relationship (SAR) profile for various applications. sci-hub.semdpi.com

Derivatization of the Morpholine Core: The saturated morpholine ring, while generally stable, possesses C-H bonds that could be targeted for functionalization. Research into radical-based or transition-metal-catalyzed C-H oxidation or amination could install new functional groups, altering the scaffold's polarity and three-dimensional shape.

Modification of the Sulfonyl Moiety: The methyl group on the sulfonyl moiety can be varied. Future synthetic efforts could replace it with other groups (e.g., ethyl, propyl, trifluoromethyl, or aryl) to systematically tune the electronic-withdrawing strength and steric profile of the sulfonamide. This would provide insight into the role of this specific group in any observed biological or chemical activity.

Advanced Stereochemical Control in Synthesis

The C2 carbon of the phenyl-substituted morpholine ring is a stereocenter, meaning the compound exists as a pair of enantiomers. The biological and chemical properties of these enantiomers can differ significantly. Therefore, developing methods for advanced stereochemical control is a crucial future objective. youtube.com

Asymmetric Synthesis from Chiral Precursors: A foundational approach would involve starting the synthesis from a chiral pool material, such as an enantiomerically pure phenylglycinol or styrene (B11656) oxide. chemicalbook.com This strategy embeds the desired stereochemistry from the outset, guiding the formation of a single enantiomer of the final product.

Catalytic Asymmetric Synthesis: A more sophisticated avenue of research is the development of catalytic asymmetric methods to construct the chiral center. This could involve:

Chiral Brønsted Acid or Lewis Acid Catalysis: Using chiral catalysts to control the stereochemical outcome of the ring-closing reaction.

Organocatalysis: Employing small organic molecules as catalysts to promote an enantioselective cyclization, which is a rapidly growing field in modern organic synthesis. youtube.com

Use of Chiral Auxiliaries: This strategy involves temporarily attaching a chiral group to one of the starting materials. youtube.com The auxiliary directs the stereochemistry of the key bond-forming reactions and is subsequently removed to yield the enantiomerically enriched product. Research into removable auxiliaries compatible with morpholine synthesis could provide a reliable and robust route to either enantiomer.

Kinetic Resolution: If a racemic synthesis is more practical, future work could focus on developing an efficient kinetic resolution process. This would involve using a chiral catalyst or enzyme to selectively react with one enantiomer in the racemic mixture, allowing the other to be isolated in high enantiomeric purity.

Elucidation of Broader Mechanistic Interaction Profiles in Model Systems

Understanding how this compound interacts with its environment at a molecular level is paramount. The N-sulfonyl group distinguishes it from N-alkylated analogs like phenmetrazine, as it is a non-basic, electron-withdrawing group that acts as a potent hydrogen bond acceptor. wikipedia.orgnih.gov Future research should move beyond simple characterization to elucidate its mechanistic interaction profile in various model systems.

Computational and Molecular Modeling: Advanced computational studies are essential to build a foundational understanding of the molecule's properties. researchgate.net

Conformational Analysis: Using molecular dynamics (MD) simulations to determine the preferred three-dimensional conformations of the molecule in different environments.

In Silico Target Screening: Docking the modeled structure into the active sites of a wide range of enzymes and receptors, particularly CNS targets known to bind morpholine-containing ligands, can generate testable hypotheses about its potential biological interactions. nih.govmdpi.com

In Vitro Systems Profiling: Experimental validation is critical. The compound should be screened against panels of well-characterized biological targets, such as receptors, ion channels, transporters, and enzymes. This would establish a "fingerprint" of its biological interactions and identify potential primary targets or off-target effects.

Mechanistic Systems Modeling: Rather than focusing on a single target, systems biology approaches can be used to predict the compound's impact on complex biological networks. nih.govnih.gov By integrating data from in vitro profiling and computational studies, these models can simulate how the compound might perturb cellular pathways, offering a more holistic view of its potential mechanism of action. nih.gov This approach allows for the formulation of robust, testable hypotheses about the compound's function in a physiological context. nih.gov

Q & A

Basic: What are the key synthetic routes for 4-(Methylsulfonyl)-2-phenylmorpholine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves alkylation of a morpholine precursor followed by sulfonylation using methylsulfonyl chloride. Critical parameters include:

  • Temperature control (0–5°C for sulfonylation to avoid side reactions).
  • Solvent selection (e.g., dichloromethane for solubility vs. THF for faster kinetics).
  • Catalyst use (e.g., triethylamine to neutralize HCl byproducts).
    Yields range from 50–75% depending on purification methods (recrystallization vs. column chromatography) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?

Methodological Answer:
Discrepancies often arise from impurity peaks (e.g., residual solvents) or isomeric byproducts . Strategies include:

  • 2D NMR (HSQC, COSY) to confirm connectivity and rule out structural isomers.
  • High-resolution MS to distinguish between isotopic patterns and adducts.
  • HPLC-DAD-ELSD cross-validation to assess purity thresholds (>95%) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., δ 3.2–3.8 ppm for morpholine protons) and sulfonyl group confirmation (δ 120–125 ppm in ¹³C).
  • FT-IR : Identifies sulfonyl S=O stretches (~1350 cm⁻¹).
  • HPLC-UV : Quantifies purity (>98% for pharmacological studies) .

Advanced: How does the methylsulfonyl group impact biological activity, and what assays validate this?

Methodological Answer:
The sulfonyl group enhances hydrogen bonding with target proteins (e.g., kinases). Validated via:

  • In vitro enzyme inhibition assays (IC₅₀ determination using fluorescence polarization).
  • Molecular docking simulations (e.g., AutoDock Vina to predict binding affinity).
  • SAR studies : Comparing activity of analogs lacking the sulfonyl group .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:
The compound is hygroscopic and degrades under UV light. Optimal storage:

  • -20°C under argon for long-term stability.
  • Desiccants (silica gel) to prevent hydrolysis of the sulfonyl group.
    Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) confirm >90% integrity after 6 months .

Advanced: How can researchers address low bioavailability in preclinical models?

Methodological Answer:
Strategies include:

  • Prodrug design : Esterification of the morpholine nitrogen to improve membrane permeability.
  • Nanocarrier encapsulation (e.g., liposomes with PEGylation for sustained release).
  • Pharmacokinetic profiling (IV/PO routes in rodents with LC-MS/MS quantification) to identify metabolic bottlenecks .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors.
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How does chirality at the morpholine ring affect pharmacological activity?

Methodological Answer:
Enantiomers exhibit differential binding (e.g., (S)-isomer shows 10× higher affinity for serotonin receptors). Methods to assess:

  • Chiral HPLC (e.g., Chiralpak IG-3 column) for enantiomeric resolution.
  • Circular dichroism to correlate absolute configuration with activity .

Basic: What solvents are compatible with this compound in reaction setups?

Methodological Answer:

  • Polar aprotic solvents : DCM, THF, or acetonitrile for solubility.
  • Avoid protic solvents (e.g., methanol) to prevent sulfonyl group hydrolysis.
    Solvent compatibility tested via NMR stability assays (no decomposition after 24h) .

Advanced: How can computational methods optimize the compound’s synthesis pathway?

Methodological Answer:

  • DFT calculations (Gaussian 16) to model transition states and identify rate-limiting steps.
  • Machine learning (e.g., Chemprop) to predict optimal reagent ratios and temperatures.
  • Retrosynthetic analysis (Synthia) for alternative routes minimizing toxic intermediates .

Basic: What are the environmental impacts of this compound, and how are they assessed?

Methodological Answer:

  • Biodegradation assays (OECD 301F) to measure half-life in soil/water.
  • Ecototoxicity : Daphnia magna LC₅₀ tests (typically >100 mg/L indicates low acute toxicity).
  • Wastewater treatment simulation (activated sludge process) to track sulfonate metabolites .

Advanced: How can cross-disciplinary approaches (e.g., chemistry + biology) enhance research on this compound?

Methodological Answer:

  • Chemical biology : Photoaffinity labeling to map protein targets in live cells.
  • Materials science : Functionalize metal-organic frameworks (MOFs) for controlled release.
  • Omics integration : Transcriptomics to identify downstream pathways affected by the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.